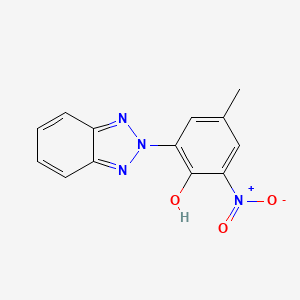

2-(2H-1,2,3-benzotriazol-2-yl)-4-methyl-6-nitrophenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

- UV 328 belongs to the class of hydroxy phenol benzotriazoles. Due to its photostability, it is commonly added to plastics and other polymers to prevent discoloration caused by UV light exposure. By absorbing UV radiation, it helps maintain product stability and prolongs the lifespan of plastic materials .

- UV 328 acts as a UV absorber in sunscreens and cosmetic products. It shields the skin from harmful UV rays, reducing the risk of sunburn and skin damage. Its ability to absorb UV light makes it an essential ingredient in broad-spectrum sunscreens .

- In the realm of coatings and paints, UV 328 serves as a stabilizer. It prevents color fading and degradation caused by exposure to sunlight. By absorbing UV radiation, it helps maintain the appearance and durability of painted surfaces .

- UV 328 finds use in the textile industry. When incorporated into fabrics, it enhances their resistance to UV-induced fading. Textiles treated with UV 328 retain their vibrant colors and structural integrity for longer periods .

- UV 328 acts as a photoinitiator in photopolymerization processes. When exposed to UV light, it triggers polymerization reactions, leading to the formation of cross-linked networks. This property is valuable in 3D printing, coatings, and adhesive applications .

- Environmental Concerns : UV 328 has been identified as a Substance of Very High Concern (SVHC) due to its persistence, bioaccumulation, and toxicity characteristics. It meets the criteria of a PBT (Persistent, Bioaccumulative, and Toxic) and vPvB (very Persistent and very Bioaccumulative) substance .

- Regulatory Status : It is essential to monitor and regulate the use of UV 328 in various applications to minimize environmental impact and ensure consumer safety .

UV Absorber in Plastics and Polymers

Photoprotective Agent in Sunscreens and Cosmetics

Stabilizer for Paints and Coatings

Textile Industry Applications

Photopolymerization Initiator

Environmental Considerations and Regulatory Status

properties

IUPAC Name |

2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O3/c1-8-6-11(13(18)12(7-8)17(19)20)16-14-9-4-2-3-5-10(9)15-16/h2-7,18H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTUROBOXVSXCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)N2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319716 |

Source

|

| Record name | 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

36325-72-1 |

Source

|

| Record name | 2-(benzotriazol-2-yl)-4-methyl-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Tert-butylphenyl)sulfonylacetyl]-8-methoxychromen-2-one](/img/structure/B2980659.png)

![1-(4-chlorobenzyl)-3-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2980660.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2980662.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2980665.png)

![2-[(6-{[2-(4-chloroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2980666.png)

![3-amino-N-(benzo[d]thiazol-2-yl)propanamide hydrochloride](/img/structure/B2980668.png)

![1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2980671.png)